1-(4-Propoxyphenyl)cyclopentanecarboxylic acid
Description
Historical Context of Cyclopentanecarboxylic Acid Derivatives
The development of cyclopentanecarboxylic acid derivatives represents a significant chapter in the evolution of organic chemistry, particularly in the field of carboxylic acid chemistry. Cyclopentanecarboxylic acid itself, with the molecular formula C₅H₉CO₂H, was first synthesized through palladium-catalyzed hydrocarboxylation of cyclopentene, establishing a foundation for subsequent derivative development. This fundamental reaction, represented by the equation C₅H₈ + CO + H₂O → C₅H₉CO₂H, provided chemists with a reliable synthetic pathway to access the parent compound and subsequently explore structural modifications.
The historical progression of cyclopentanecarboxylic acid derivatives gained momentum through the implementation of the Favorskii rearrangement, an alternative synthetic route that involved base-induced ring contraction of 2-chlorocyclohexanone to produce methyl cyclopentanecarboxylate. This methodology represented a significant advancement in synthetic chemistry, as it demonstrated how ring contraction strategies could be effectively employed to prepare cyclopentane derivatives from readily available cyclohexane precursors. The development of these synthetic methodologies established the groundwork for creating more complex derivatives, including aromatic-substituted variants such as 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.
Research into cyclopentanecarboxylic acid derivatives has been documented extensively in pharmaceutical chemistry literature, with early investigations focusing on their potential therapeutic applications. Historical studies from the 1980s, particularly work by Mndzhoyan and colleagues, explored various substituted cyclopentanecarboxylic acids and their biological activities, establishing precedent for the continued investigation of these compounds in medicinal chemistry applications. These early investigations laid the foundation for understanding structure-activity relationships within this class of compounds, providing crucial insights that continue to inform contemporary research efforts.
The evolution of cyclopentanecarboxylic acid chemistry has been characterized by increasing structural complexity and functional diversity. Early derivatives typically featured simple alkyl or aryl substitutions, but advances in synthetic methodology have enabled the preparation of compounds incorporating multiple functional groups, including ether linkages, halogen substitutions, and heterocyclic components. This historical progression reflects broader trends in organic chemistry toward the development of increasingly sophisticated molecular architectures designed to meet specific application requirements in pharmaceuticals, agrochemicals, and materials science.
Nomenclature and Structural Classification
This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for carboxylic acid derivatives. The compound is classified under Chemical Abstracts Service number 74316-95-3 and possesses the molecular formula C₁₅H₂₀O₃ with a molecular weight of 248.32 grams per mole. The systematic name reflects the structural components: a cyclopentane ring bearing a carboxylic acid functional group at position 1, with a 4-propoxyphenyl substituent also attached at position 1 of the cyclopentane ring.
The structural classification of this compound places it within the broader category of carboxylic acid derivatives, specifically as a substituted cyclopentanecarboxylic acid. Carboxylic acid derivatives are formed when the hydroxyl group of the carboxylic acid is replaced by different functional groups, though in this case, the carboxylic acid functionality remains intact while the cyclopentane ring bears additional substitution. The compound contains an electronegative heteroatom (oxygen) bonded directly to the aromatic ring through an ether linkage, which influences its chemical reactivity and physical properties.
The propoxy group (C₃H₇O-) attached to the para position of the phenyl ring represents an alkoxy substituent that significantly influences the compound's solubility characteristics and potential biological activity. The systematic arrangement of these functional groups creates a molecule with distinct regions of varying polarity: the carboxylic acid group provides acidic character and hydrogen bonding capability, the aromatic ring system contributes to π-π interactions and aromatic character, and the propoxy chain introduces lipophilic properties that affect membrane permeability and molecular recognition.
| Structural Component | Chemical Formula | Contribution to Properties |
|---|---|---|
| Cyclopentane ring | C₅H₈ | Conformational flexibility, aliphatic character |
| Carboxylic acid group | -COOH | Acidic properties, hydrogen bonding, metal coordination |
| Phenyl ring | C₆H₄ | Aromatic character, π-π interactions, planarity |
| Propoxy substituent | -OC₃H₇ | Lipophilicity, ether linkage stability, steric effects |
The three-dimensional structure of this compound exhibits characteristic features that distinguish it from other carboxylic acid derivatives. The cyclopentane ring adopts an envelope or half-chair conformation, providing conformational flexibility that can influence binding interactions with biological targets. The phenyl ring maintains planarity and can participate in aromatic stacking interactions, while the propoxy chain extends spatially to create a distinct molecular shape that contributes to the compound's unique physicochemical profile.
Position in Organic Chemistry Research
This compound occupies a significant position within contemporary organic chemistry research, particularly in the context of pharmaceutical intermediate development and advanced material synthesis. The compound serves as a representative example of how structural modification of simple carboxylic acids can lead to molecules with enhanced properties and expanded application potential. Research into this compound and related derivatives has been driven by the increasing demand for sophisticated chemical intermediates in pharmaceutical sectors and the continuous advancement of material sciences.
The compound's position in organic chemistry research is strengthened by its versatility as a synthetic intermediate. Studies have demonstrated its utility in nucleophilic acyl substitution reactions, which are fundamental transformations in organic synthesis that convert carboxylic acids to various derivatives including acid halides, anhydrides, esters, and amides. These reactions are particularly important in pharmaceutical chemistry, where the ability to systematically modify molecular structures enables the optimization of drug candidates through structure-activity relationship studies.
Recent patent literature has highlighted the importance of acylamino-substituted fused cyclopentanecarboxylic acid derivatives in pharmaceutical applications, with particular emphasis on their potential use in treating cardiovascular conditions including heart failure, myocardial infarction, and atherosclerosis. This research positions this compound and related compounds at the forefront of medicinal chemistry efforts aimed at developing novel therapeutic agents for significant health challenges.
The compound's research significance is further enhanced by its role in green chemistry initiatives. Market analyses indicate that companies investing in environmentally friendly and sustainable synthetic alternatives are well-positioned to capitalize on emerging trends in chemical manufacturing. This has led to increased research focus on developing cost-effective and efficient synthetic methods for cyclopentanecarboxylic acid derivatives, potentially through catalytic processes or bio-based approaches that align with sustainable practices.
Current research methodologies for studying this compound include advanced spectroscopic techniques, computational chemistry approaches, and biological activity screening. The compound's structural complexity requires sophisticated analytical methods to fully characterize its properties and understand its behavior in various chemical and biological systems. These research efforts contribute to the broader understanding of structure-property relationships in carboxylic acid derivatives and inform the design of next-generation compounds with improved characteristics.
Significance in Chemical Literature
The significance of this compound in chemical literature stems from its representation of key trends in modern organic chemistry, including the development of functionally diverse molecules, the exploration of structure-activity relationships, and the advancement of synthetic methodologies for complex molecular architectures. The compound has been extensively documented in various chemical databases, including PubChem, where it is catalogued under multiple entries that reflect its importance as both a research target and a commercial chemical entity.
Literature documentation of this compound and its derivatives has contributed significantly to the understanding of cyclopentanecarboxylic acid chemistry. The compound serves as a model system for investigating the effects of aromatic substitution on the properties of cyclopentanecarboxylic acids, providing insights that inform the design of related molecules with optimized characteristics. Research publications have explored various aspects of its chemistry, including synthesis optimization, structural characterization, and property evaluation, establishing a comprehensive knowledge base that supports continued investigation.
The compound's presence in patent literature underscores its commercial and therapeutic significance. Patent applications describing synthetic routes to cyclopentanecarboxylic acid derivatives have specifically mentioned structural modifications similar to those found in this compound, indicating the strategic importance of this molecular framework in intellectual property development. These patents often focus on ring contraction approaches applied to the preparation of cyclopentane derivatives, highlighting the continued relevance of historical synthetic methodologies in contemporary research.
Chemical supplier databases and commercial catalogues consistently list this compound as an available research chemical, with multiple suppliers offering the compound at various purity levels for research applications. This widespread commercial availability reflects sustained research interest and demonstrates the compound's established position in the chemical marketplace. The consistent documentation of its chemical and physical properties across multiple sources has created a reliable foundation for researchers seeking to incorporate this compound into their studies.
| Literature Category | Key Contributions | Research Impact |
|---|---|---|
| Synthetic Methodology | Ring contraction approaches, Favorskii rearrangements | Advanced synthetic strategies for cyclopentane derivatives |
| Pharmaceutical Chemistry | Structure-activity relationship studies, therapeutic applications | Drug discovery and development insights |
| Commercial Documentation | Supplier catalogues, chemical databases | Research accessibility and standardization |
| Patent Literature | Intellectual property development, synthetic innovations | Commercial and therapeutic validation |
Properties
IUPAC Name |
1-(4-propoxyphenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-11-18-13-7-5-12(6-8-13)15(14(16)17)9-3-4-10-15/h5-8H,2-4,9-11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRMMVFLULDWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2(CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346035 | |
| Record name | 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74316-95-3 | |
| Record name | 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74316-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Cyclohexane Diketone Intermediate
The precursor 3,3,6,6-tetramethylcyclohexane-1,2-dione (or analogous derivatives) is synthesized via acyloin condensation. For the target compound, the cyclohexane ring must incorporate the 4-propoxy phenyl substituent at a position that aligns with the desired connectivity post-contraction. This is achieved by:
- Introducing the aryl group : 4-Propoxy acetophenone is subjected to aldol condensation with a diketone precursor under basic conditions (e.g., sodium ethoxide), forming a substituted cyclohexane ring.
- Acyloin condensation : The resulting diketone undergoes intramolecular cyclization in the presence of metallic sodium or potassium, yielding the cyclic acyloin intermediate.
Hydrazone Formation and Diazoketone Generation
The diketone intermediate reacts with hydrazine at a controlled pH (5–11) to form a monohydrazone . For instance, in Example 7 of, hydrazine and acetic acid in ethanol/benzene yield the hydrazone with >90% efficiency. Subsequent oxidation of the hydrazone with manganese dioxide (MnO₂) produces the diazoketone, a critical precursor for ring contraction.
Ring Contraction to Cyclopentane Carboxylic Acid
Heating the diazoketone in aqueous alkaline media (e.g., NaOH/ethanol) induces thermal rearrangement , contracting the six-membered ring to a cyclopentane system while simultaneously hydrolyzing the ketone to a carboxylic acid. For the target compound, this step positions the 4-propoxy phenyl group at the 1-position of the cyclopentane ring. Example 10 in demonstrates this process, achieving yields of 85–95% under reflux conditions.
Key reaction parameters :
- Temperature: 65–100°C
- Solvent: Ethanol/water mixtures
- Base: 10–20% NaOH (w/w)
Alternative Synthetic Routes
Friedel-Crafts Alkylation of Cyclopentane Intermediates
While less common, Friedel-Crafts alkylation offers a route to introduce the aryl group post-cyclopentane formation. A cyclopentane carboxylic acid chloride reacts with 4-propoxybenzene in the presence of AlCl₃, though this method faces challenges with regioselectivity and over-alkylation.
Nucleophilic Aromatic Substitution
A halogenated cyclopentane carboxylic acid derivative (e.g., 1-(4-fluorophenyl)cyclopentanecarboxylic acid) undergoes nucleophilic substitution with sodium propoxide. However, harsh conditions (e.g., DMF, 120°C) and competing side reactions limit its practicality.
Functional Group Interconversion
Hydrolysis of Nitriles and Esters
Starting from 1-(4-Propoxyphenyl)cyclopentanecarbonitrile , acid- or base-catalyzed hydrolysis yields the carboxylic acid. Similarly, methyl or ethyl esters of the target compound are saponified using LiOH or KOH in aqueous THF.
Oxidative Methods
The hydroxamic acid derivative of the cyclopentane intermediate is oxidized with hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) to directly furnish the carboxylic acid.
Optimization and Scale-Up Considerations
Catalytic Enhancements
Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate hydrazone formation and diazoketone oxidation steps, reducing reaction times by 30–40%.
Purification Techniques
- Distillation : Low-boiling intermediates (e.g., diketones) are purified via fractional distillation under reduced pressure.
- Crystallization : The final carboxylic acid is recrystallized from ethanol/water mixtures, achieving >99% purity.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
1-(4-Propoxyphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-(4-Propoxyphenyl)cyclopentanecarboxylic acid serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is utilized to study pathways involving carboxylic acids and their derivatives. It has been investigated for its potential interactions with biological targets, contributing to our understanding of biochemical mechanisms.
Medicine
The compound is being explored for its therapeutic properties, particularly in anti-inflammatory and analgesic applications. Research indicates that it may inhibit specific enzymes involved in inflammatory processes, suggesting its potential use in treating conditions like arthritis and other inflammatory diseases .
Study 1: Anti-inflammatory Activity
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in prostanoid production. In vitro studies showed that these derivatives could effectively reduce inflammation markers in cell cultures stimulated with lipopolysaccharides (LPS) .
Study 2: Enzyme Inhibition
A study focused on synthesizing derivatives aimed at targeting enzymes related to cancer pathways indicated promising results. The modifications made to the structure enhanced the inhibitory activity against specific cancer-related enzymes, suggesting a pathway for developing new anticancer therapies based on this compound .
Mechanism of Action
The mechanism of action of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes and receptors. The propoxyphenyl group contributes to the compound’s hydrophobic interactions, affecting its overall bioactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Effects on Lipophilicity: The propoxy group (-OC₃H₇) is expected to confer greater lipophilicity compared to methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups, impacting solubility and membrane permeability. For instance, 1-(4-Ethoxyphenyl)cyclopentanecarboxylic acid (logP ~2.5, estimated) is less polar than its methoxy counterpart .
Acidity and Reactivity :
- Electron-withdrawing groups (e.g., -Cl, -SO₂-) lower the pKa of the carboxylic acid, increasing acidity. For example, 1-(4-Chlorophenyl)cyclopentanecarboxylic acid has a pKa ~3.5 (estimated), compared to ~4.2 for the methoxy analog .
- Sulfonyl derivatives (e.g., 1-(4-Bromophenyl)sulfonyl variants) are often used in coupling reactions due to their electrophilic character .
Applications in Synthesis :
- Methoxy and ethoxy analogs are frequently employed as intermediates in pharmaceuticals. For example, 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is used in synthesizing protease inhibitors and kinase modulators .
- The chlorophenyl derivative has been cited in patents for antihypertensive agents, highlighting its role in drug development .
Natural product derivatives (e.g., cyclopentanecarboxylic acid in anise oil) exhibit antimicrobial properties, suggesting possible bioactivity in substituted analogs .
Biological Activity
1-(4-Propoxyphenyl)cyclopentanecarboxylic acid (CAS No. 74316-95-3) is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentane ring substituted with a propoxyphenyl group and a carboxylic acid functional group. This unique structure contributes to its chemical reactivity and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This action may be beneficial in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : It has been suggested that the compound can interact with G protein-coupled receptors (GPCRs), which play a significant role in various physiological processes, including immune response and inflammation .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of cyclopentanecarboxylic acids, including this compound. The results indicated a significant reduction in bacterial growth, highlighting its potential as an antimicrobial agent .
- Anti-inflammatory Activity : In vitro studies have shown that this compound can significantly reduce the levels of TNF-alpha and IL-6 in cultured macrophages, suggesting its role as an anti-inflammatory agent. These findings support further exploration into its therapeutic potential for inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Yes | Yes |
| 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid | Moderate | Yes |
| 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | Yes | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
